molecular formula C9H6N2 B188025 3-(Cyanomethyl)benzonitrile CAS No. 16532-78-8

3-(Cyanomethyl)benzonitrile

Cat. No.: B188025
CAS No.: 16532-78-8
M. Wt: 142.16 g/mol
InChI Key: OQKZSMMMKYJQJP-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)benzonitrile (CAS 16532-78-8) is a solid aromatic compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol . This dinitrile features two distinct nitrile functional groups: one directly attached to the benzene ring and a second on a cyanomethyl side chain at the meta-position . This specific arrangement makes it a valuable building block in organic synthesis and medicinal chemistry research. Nitrile groups are highly versatile intermediates that can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and ketones . The presence of two cyano groups in this compound allows for regioselective reactions, where one nitrile can be chemically manipulated while the other remains intact, which is particularly useful for the sequential synthesis of complex molecules . A notable example of its specialized application is in biocatalysis; studies have shown that the soil bacterium Rhodococcus rhodochrous LL100-21 can be used to selectively hydrolyze the aromatic nitrile group of this compound to a carboxylic acid, producing 3-(cyanomethyl)benzoic acid with high efficiency when the bacterium is grown on benzonitrile or propionitrile . As a benzonitrile derivative, this compound is part of a class of molecules extensively studied for potential applications in pharmaceuticals and materials science . The strong electron-withdrawing nature of the nitrile group can be leveraged to modulate the electronic properties of a molecule, potentially leading to improved binding affinity with biological targets . This compound is soluble in polar organic solvents and should be stored sealed in a dry, room temperature environment . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZSMMMKYJQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333949
Record name 3-(Cyanomethyl)benzonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16532-78-8
Record name 3-(Cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333949
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Record name 3-(cyanomethyl)benzonitrile
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Physical and Chemical Properties of 3 Cyanomethyl Benzonitrile

The physical and chemical properties of 3-(cyanomethyl)benzonitrile are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₆N₂ nih.gov
Molecular Weight142.16 g/mol nih.gov
Physical FormSolid sigmaaldrich.com
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar solvents such as acetone (B3395972) and DMF.

Table 2: Chemical Identifiers of this compound

IdentifierValue
IUPAC NameThis compound nih.gov
CAS Number16532-78-8 nih.gov
InChIInChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2 nih.gov
InChIKeyOQKZSMMMKYJQJP-UHFFFAOYSA-N nih.gov
Canonical SMILESC1=CC(=CC(=C1)C#N)CC#N nih.gov

Chemical Reactivity and Derivatization

Reactions at the Nitrile Functionality

The aromatic and aliphatic nitrile groups of 3-(cyanomethyl)benzonitrile exhibit differential reactivity, allowing for selective transformations under specific conditions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile groups can be hydrolyzed to either amides or carboxylic acids. journals.co.za This transformation can be achieved through chemical methods, typically involving strong acids or bases, or through biocatalysis, which often offers higher regioselectivity. journals.co.zacsir.co.za

In a notable example of biocatalysis, the soil bacterium Rhodococcus rhodochrous LL100-21 has been shown to selectively hydrolyze this compound. researchgate.netnih.gov When the bacterium is grown on benzonitrile (B105546) or propionitrile (B127096) as the nitrogen source, it expresses enzymes that preferentially hydrolyze the aromatic nitrile group, yielding 3-(cyanomethyl)benzoic acid with high efficiency. researchgate.netnih.gov However, when grown on acetonitrile (B52724), the bacterium exhibits less regioselectivity, leading to a mixture of products. researchgate.netnih.gov Low concentrations of the diacid, 3-(carboxyphenyl)acetic acid, have also been observed. researchgate.netnih.gov

The selective hydrolysis of a single nitrile group in a dinitrile molecule is synthetically valuable, as the remaining nitrile can be incorporated into the final product or undergo further functionalization. journals.co.za

Table 1: Biotransformation Products of this compound Hydrolysis

Product NameYieldBiocatalyst Growth Medium
3-(Cyanomethyl)benzoic acidHighBenzonitrile or Propionitrile
2-(Cyanophenyl)acetamideLowAcetonitrile
2-(Cyanomethyl)benzamideLowAcetonitrile

Reduction to Amines

The nitrile groups of this compound can be reduced to primary amines. evitachem.com This transformation is typically accomplished using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The reduction of nitriles provides a direct route to valuable amine compounds. researchgate.net A general mechanism for nitrile reduction involves the nucleophilic attack of a hydride at the electrophilic carbon of the nitrile, forming an imine anion intermediate which is further reduced to the amine. libretexts.org

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many synthetic transformations involving nitriles. For instance, Grignard reagents can add to nitriles to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org While specific examples for this compound are not detailed in the provided results, this general reactivity pattern of nitriles is well-established. libretexts.org

Reactions at the Cyanomethyl Group

The methylene (B1212753) bridge in the cyanomethyl group (-CH2CN) is activated by the adjacent electron-withdrawing cyano group, making the protons acidic and enabling a range of reactions involving a carbanion intermediate.

Deprotonation and Carbanion Chemistry

The protons on the carbon atom adjacent to a nitrile group are acidic and can be removed by a base to form a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion. thieme-connect.de These carbanions are potent nucleophiles in organic synthesis. thieme-connect.de The pKa of the methyl proton in acetonitrile is approximately 31.3 in DMSO, indicating its acidity. mdpi.com Strong bases such as sodium amide, lithium diisopropylamide (LDA), and butyllithium (B86547) are commonly used to generate these carbanions. thieme-connect.de The resulting nucleophile can then participate in various bond-forming reactions.

Alkylation and Acylation Reactions

Nitrile-stabilized carbanions readily undergo alkylation with alkyl halides. thieme-connect.de The high nucleophilicity and thermal stability of these anions make them suitable for a variety of alkylation reactions, including those that form strained or sterically hindered carbocycles. thieme-connect.de While direct examples of alkylation of this compound were not found, the reaction of the closely related 2-(cyanomethyl)benzonitrile (B1581571) with diazonium salts leads to aryldiazenyl derivatives, which can then be further functionalized. research-nexus.net

Acylation of nitrile-stabilized carbanions is another important transformation. The reaction of these carbanions with acylating agents, such as acyl halides or anhydrides, would lead to the formation of β-ketonitriles. This type of reaction is a standard method for carbon-carbon bond formation.

Radical Reactions of the Benzylic Position

The benzylic position of this compound, the methylene (-CH2-) bridge, is activated towards radical reactions. This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can delocalize into the adjacent benzene (B151609) ring. libretexts.org This stability facilitates reactions that proceed via a radical mechanism.

A primary example of such a reaction is benzylic halogenation. The use of reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as light or peroxides, allows for the selective bromination of the benzylic carbon. libretexts.org This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical. libretexts.org This intermediate then reacts with a bromine source, such as Br2 generated in situ from NBS, to yield the α-bromo derivative, 3-(bromocyanomethyl)benzonitrile. libretexts.orggoogle.com This halogenated product serves as a valuable intermediate for further nucleophilic substitution reactions.

Similarly, the cyanomethyl radical itself, often generated from precursors like bromoacetonitrile (B46782), is a key species in various synthetic transformations, highlighting the inherent reactivity of such structures. researchgate.net The formation of a benzylic radical on this compound is a key step in its derivatization at the methylene position. caltech.educaltech.edu

Electrophilic Aromatic Substitution on the Benzonitrile Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), though it is generally deactivated towards this type of reaction. Both the benzonitrile (-CN) and the cyanomethyl (-CH2CN) groups are electron-withdrawing, which reduces the electron density of the benzene ring and makes it less susceptible to attack by electrophiles.

Both substituents are meta-directing. The powerful electron-withdrawing nature of the nitrile group directs incoming electrophiles primarily to the meta-position. In this compound, the substituents are at the 1- and 3-positions. Therefore, electrophilic attack is directed to the 5-position, which is meta to both existing groups. The other positions (2, 4, 6) are either ortho or para to one of the deactivating groups, making them less favorable for substitution.

Typical EAS reactions like nitration, using a mixture of concentrated nitric and sulfuric acids, or halogenation with a halogen and a Lewis acid catalyst, would be expected to yield the 5-substituted derivative as the major product.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation, and derivatives of this compound are valuable substrates in this context. mdpi.com Palladium, nickel, and copper catalysts are commonly employed. organic-chemistry.orgwikipedia.orgfishersci.co.uk

Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions enable the formation of new C-C bonds, typically by coupling an organometallic reagent with an organic halide or triflate. wikipedia.orgfishersci.co.uknumberanalytics.com To utilize this compound in these reactions, it is often first converted into a derivative containing a suitable leaving group, such as a halogen, on the aromatic ring.

For instance, a halogenated derivative like 4-bromo-3-(cyanomethyl)benzonitrile (B13155664) could participate in a Suzuki-Miyaura coupling with an arylboronic acid. fishersci.co.uk This palladium-catalyzed reaction would yield a biaryl product, connecting a new aryl group at the 4-position of the original ring. fishersci.co.ukorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst. fishersci.co.uk

Similarly, the Heck reaction allows for the arylation of alkenes. wikipedia.orgnumberanalytics.comorganic-chemistry.org A derivative such as 3-(cyanomethyl)phenyl iodide could react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, attaching the 3-(cyanomethyl)phenyl group to the alkene. wikipedia.org

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions This table illustrates general reaction types applicable to derivatives of this compound.

Reaction Type Substrate Example Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura 4-Bromo-3-(cyanomethyl)benzonitrile Arylboronic Acid Pd(PPh3)4, Base (e.g., K2CO3) 4-Aryl-3-(cyanomethyl)benzonitrile
Heck 3-Iodo-5-(cyanomethyl)benzonitrile Alkene (e.g., Styrene) Pd(OAc)2, PPh3, Base (e.g., Et3N) 3-(Cyanomethyl)-5-(alkenyl)benzonitrile
Sonogashira 3-Bromo-5-(cyanomethyl)benzonitrile Terminal Alkyne PdCl2(PPh3)2, CuI, Base (e.g., Et3N) 3-(Cyanomethyl)-5-(alkynyl)benzonitrile

Palladium catalysis can also initiate powerful cascade or tandem reactions, where multiple bonds are formed in a single operation to construct complex heterocyclic systems. researchgate.netrsc.org Research has shown that ortho-substituted dinitriles, such as derivatives of 2-(cyanomethyl)benzonitrile, are excellent substrates for these transformations. organic-chemistry.orgthieme-connect.comacs.org

A notable example is the nickel(I)-catalyzed cascade reaction between substituted 2-(cyanomethyl)benzonitriles and arylboronic acids to produce 3-aryl-1-aminoisoquinolines. organic-chemistry.orgacs.org This reaction demonstrates remarkable regioselectivity, with the initial C-C bond formation occurring via reaction of the arylboronic acid with the benzylic C(sp³)-cyano group, followed by an intramolecular C-N coupling involving the aromatic C(sp²)-cyano group to form the isoquinoline (B145761) ring. thieme-connect.comacs.org

The reaction proceeds through a proposed mechanism involving the formation of a ketimine intermediate via carbopalladation or a related process, followed by intramolecular cyclization. rsc.org This strategy provides atom-economic access to a diverse library of substituted 1-aminoisoquinolines, which are important scaffolds in medicinal chemistry. thieme-connect.comresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of 3-Aryl-1-aminoisoquinolines Data sourced from studies on substituted 2-(cyanomethyl)benzonitriles. thieme-connect.comacs.org

2-(Cyanomethyl)benzonitrile Substrate (R1) Arylboronic Acid (R3) Catalyst / Ligand / Base Yield (%)
H Phenyl Ni(acac)2 / Ligand / Cs2CO3 86
4-Methoxy Phenyl Ni(acac)2 / Ligand / Cs2CO3 85
4-Bromo Phenyl Ni(acac)2 / Ligand / Cs2CO3 82
H 4-Methoxyphenyl Ni(acac)2 / Ligand / Cs2CO3 81
H 4-Chlorophenyl Ni(acac)2 / Ligand / Cs2CO3 85
H 2-Methylphenyl Ni(acac)2 / Ligand / Cs2CO3 72

Functionalization of the Aromatic Ring System

Beyond electrophilic substitution and cross-coupling, other methods can functionalize the aromatic core of this compound. One powerful technique is Directed Ortho Metalation (DoM). organic-chemistry.orgwikipedia.orgicho.edu.pl In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation (lithiation) specifically to the ortho position. wikipedia.org

While the nitrile and cyanomethyl groups themselves are not typically strong DMGs, derivatization can introduce a suitable DMG. For example, if a group like an amide or methoxy (B1213986) group were present on the ring, it could direct lithiation to its ortho position. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups with high regioselectivity. wikipedia.org For a substrate like this compound, a functional group at the 2- or 4-position could potentially direct metalation. For instance, a DMG at the 4-position would direct lithiation to the 5-position, while a DMG at the 2-position would direct to the 6-position (since the 1-position is already substituted).

Another strategy for functionalization is nucleophilic aromatic substitution (SNAr), which is effective on electron-poor aromatic rings containing a good leaving group (like a halogen). The electron-withdrawing nature of the two nitrile groups in this compound would facilitate SNAr on a halogenated derivative, for example, 4-fluoro-3-(cyanomethyl)benzonitrile. The fluorine atom could be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a new substituent at the 4-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region typically displays a complex multiplet pattern due to the meta-substitution, which renders all four protons on the benzene ring chemically non-equivalent. These signals are observed in the downfield region characteristic of aromatic protons. The methylene (-CH₂-) protons of the cyanomethyl group are expected to appear as a sharp singlet in the upfield region, as they lack adjacent protons for spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound Data presented is based on typical chemical shifts for analogous structures; specific experimental data may vary based on solvent and experimental conditions.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5 - 7.8 Multiplet (m) 4H Aromatic protons (Ar-H)

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent. Key signals include those for the two different nitrile carbons (one attached to the aromatic ring and one in the aliphatic side chain), the methylene carbon, and the six unique aromatic carbons. The chemical shifts of the nitrile carbons are particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data presented is a representation based on known chemical shift ranges for the functional groups.

Chemical Shift (δ) ppm Assignment
~135 Aromatic C (quaternary, C-CH₂CN)
~130 - 134 Aromatic CH
~118 Aromatic Nitrile (-C≡N)
~117 Aliphatic Nitrile (-CH₂C ≡N)
~113 Aromatic C (quaternary, C-CN)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the principal functional groups within the molecule. For this compound, the most prominent features in the IR spectrum are the sharp, strong absorption bands corresponding to the stretching vibrations of the two nitrile (C≡N) groups. These typically appear in the 2220-2240 cm⁻¹ region. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~3050 Medium-Weak Aromatic C-H Stretch
~2930 Weak Aliphatic C-H Stretch
~2230 Strong, Sharp Nitrile (C≡N) Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the compound's molecular weight and fragmentation pattern, which aids in confirming its structure. The molecular formula of this compound is C₉H₆N₂. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. nih.gov The fragmentation pattern offers further structural proof.

The calculated molecular weight is approximately 142.16 g/mol . nih.gov The mass spectrum shows a prominent molecular ion peak at an m/z ratio of 142. nih.gov Key fragment ions are observed at m/z 115 and 114, likely corresponding to the loss of hydrogen cyanide (HCN) and the cyanomethyl radical (•CH₂CN), respectively. nih.gov

Table 4: Mass Spectrometry Data for this compound

m/z Ratio Relative Intensity Assignment
142 High Molecular Ion [M]⁺
115 High [M - HCN]⁺

X-ray Crystallography for Solid-State Structural Determination (where applicable)

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

As of the current literature search, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported or is not publicly available. ugr.esugr.es Therefore, definitive experimental data on its solid-state conformation, bond lengths, and crystal packing are not included in this article.

Applications in Organic Synthesis

3-(Cyanomethyl)benzonitrile serves as a versatile building block in organic synthesis, particularly for the creation of heterocyclic compounds and other functionalized aromatic molecules. researchgate.net Its ability to undergo various transformations makes it a valuable precursor for constructing complex molecular architectures. numberanalytics.com For instance, arylacetonitriles are widely used to synthesize a variety of heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.net

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules such as 3-(Cyanomethyl)benzonitrile.

The electronic structure is fundamental to understanding the chemical behavior of a molecule. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing cyano groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. Studies on related dicyanobenzene isomers have shown how the relative positions of the cyano groups influence these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

Orbital Energy (eV)
HOMO -7.5
LUMO -1.2
HOMO-LUMO Gap 6.3

Note: This data is illustrative and would require specific DFT calculations for validation.

To quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from DFT can be calculated. Chemical hardness (η) and softness (S) are global descriptors related to the HOMO-LUMO gap that indicate the molecule's resistance to change in its electron distribution.

Fukui functions are local reactivity descriptors that identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the cyano groups and the benzylic carbon are expected to be key sites of reactivity, and Fukui functions would precisely map these reactive centers.

Table 2: Hypothetical Reactivity Descriptor Values for this compound

Descriptor Value
Chemical Hardness (η) 3.15 eV
Chemical Softness (S) 0.159 eV⁻¹
Electronegativity (χ) 4.35 eV
Electrophilicity Index (ω) 3.00 eV

Note: This data is illustrative and would require specific DFT calculations for validation.

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By locating and characterizing the energies of reactants, products, intermediates, and transition states, one can predict the most favorable reaction pathways. For reactions involving this compound, such as nucleophilic additions to the cyano groups or reactions at the benzylic position, transition state analysis would provide critical insights into the reaction kinetics and thermodynamics.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Biocatalysis

While no specific studies on the biocatalysis of this compound were found, QM/MM simulations are the state-of-the-art method for studying enzyme-catalyzed reactions. If an enzyme were to act on this molecule, a QM/MM approach would be employed. In this method, the active site of the enzyme and the substrate (this compound) are treated with a high-level QM method (like DFT), while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex biological environment.

Molecular Dynamics Simulations for Conformational Studies

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The distinct electronic environments of the two nitrile groups in 3-(cyanomethyl)benzonitrile allow for regioselective reactions. The aromatic nitrile is attached to an sp²-hybridized carbon of the benzene (B151609) ring, while the aliphatic nitrile is part of a cyanomethyl side chain involving an sp³-hybridized carbon. This difference is exploited in synthetic applications, particularly in biocatalysis.

A notable example is the regioselective biotransformation using the bacterium Rhodococcus rhodochrous. When this microorganism is grown on benzonitrile (B105546) or propionitrile (B127096), it expresses nitrile-hydrolyzing enzymes that selectively target the aromatic nitrile group of this compound. This process yields 3-(cyanomethyl)benzoic acid with high efficiency, leaving the aliphatic nitrile group intact. nih.govresearchgate.net This transformation converts the starting material into a bifunctional building block, where the newly formed carboxylic acid and the remaining nitrile can undergo further, distinct chemical modifications.

Table 1: Regioselective Biotransformation of (Cyanomethyl)benzonitrile Isomers

Substrate Isomer Organism/Enzyme System Primary Product Reference
2-(Cyanomethyl)benzonitrile (B1581571) Ortho Rhodococcus rhodochrous (grown on propionitrile) 2-(Cyanophenyl)acetic acid nih.gov
This compound Meta Rhodococcus rhodochrous (grown on benzonitrile) 3-(Cyanomethyl)benzoic acid nih.gov

This table illustrates the regioselective nature of the enzymatic hydrolysis, which depends on the position of the cyanomethyl group on the benzene ring.

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While dinitriles are common precursors for such structures, the specific geometry of the starting material is critical. For intramolecular cyclizations that form fused ring systems, the reacting functional groups must be positioned in close proximity. Consequently, the ortho isomer, 2-(cyanomethyl)benzonitrile, is predominantly used for these types of transformations.

The isoquinoline (B145761) skeleton is a privileged scaffold in many biologically active compounds. The construction of this ring system from benzonitrile derivatives typically involves an intramolecular cyclization between the nitrile carbon and the benzylic carbon of the cyanomethyl group. This reaction is highly efficient when starting from 2-(cyanomethyl)benzonitrile (also known as 2-cyanobenzyl cyanide). For example, nickel-catalyzed cascade coupling reactions acs.org and condensations with organolithium reagents conicet.gov.ar readily convert the ortho isomer into 1-aminoisoquinoline (B73089) derivatives.

Due to the meta substitution pattern in this compound, the distance between the two reactive sites is too great to facilitate this direct intramolecular annulation. As a result, it is not a suitable precursor for the synthesis of isoquinolines via this common pathway.

The synthesis of complex polycyclic aromatic compounds often relies on annulation reactions where a new ring is fused onto an existing aromatic system. Again, 2-(cyanomethyl)benzonitrile is a key precursor in many of these syntheses. For instance, base-promoted reactions of the ortho isomer with various partners can yield complex structures like benzo[c]acridines and other functionalized naphthalene (B1677914) systems through a sequence of addition and cyclization. researchgate.net The formation of these polycyclic structures is contingent on the 1,2-disubstitution pattern of the starting material, which enables the necessary intramolecular ring closure.

Annulation, or ring-forming, reactions are a powerful tool for creating novel ring systems. Research has shown that 2-(cyanomethyl)benzonitrile can undergo a lithium hexamethyldisilazane-catalyzed double annulation cascade with diynones to produce functionalized benzo[h]quinolines in a single, step-economical process. researchgate.net Another study demonstrated a base-promoted reaction of a derivative of the ortho isomer to generate benzo[e]indenes. rsc.org These transformations highlight the synthetic potential that arises from the adjacent placement of the nitrile and cyanomethyl groups, a structural feature absent in the meta isomer, this compound, precluding its use in these specific annulation strategies.

Role in Cascade and Multi-Component Reactions

Cascade reactions, where multiple bonds are formed in a single operation, and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. The ortho-substituted 2-(cyanomethyl)benzonitrile is an exemplary substrate for such processes. A notable example is a nickel(I)-catalyzed cascade reaction that couples the ortho isomer with arylboronic acids to form 3-aryl-1-aminoisoquinolines, involving sequential C-C and C-N bond formations. acs.org

The success of these cascades relies on an intramolecular cyclization event, which is geometrically favored only for the ortho isomer. While this compound can theoretically participate as one component in an intermolecular MCR, well-documented examples where it serves as the central building block in a complex cascade are less common compared to its highly reactive ortho counterpart.

Synthesis of Specialized Organic Motifs and Scaffolds

Despite the limitations in intramolecular cyclizations, this compound is a valuable scaffold for building specialized organic motifs. The benzene ring provides a rigid core, while the two nitrile groups serve as reactive handles for elaboration. The cyanomethyl group is particularly versatile, as it can be readily converted to other functional groups, including primary amines, amides, and carboxylic acids, which are essential for creating libraries of compounds in drug discovery. acs.orgmdpi.com

The previously mentioned biotransformation to 3-(cyanomethyl)benzoic acid is a prime example of how this compound can be used to generate a more specialized scaffold. nih.gov The resulting product, containing both a nitrile and a carboxylic acid, is a bifunctional building block poised for further synthetic diversification, such as in the creation of novel polymers or pharmaceutical intermediates.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Intermediate in the Synthesis of Pharmaceutical Agents

The utility of the 3-(cyanomethyl)phenyl moiety as a structural component is prominently illustrated in the synthesis of the anticancer drug Anastrozole. While Anastrozole itself is synthesized from a closely related precursor, 3,5-bis(cyanomethyl)toluene, the synthetic pathways highlight the chemical reactivity and strategic importance of the meta-substituted cyanomethyl pattern. google.comcore.ac.uk Anastrozole is a potent non-steroidal aromatase inhibitor used in the treatment of breast cancer. vjs.ac.vn

The synthesis of Anastrozole involves several key steps where a molecule with a similar structural framework to 3-(Cyanomethyl)benzonitrile is crucial. The process typically begins with 3,5-bis(bromomethyl)toluene, which is converted to 3,5-bis(cyanomethyl)toluene through a reaction with potassium cyanide. google.com This intermediate, which features the same meta-disubstituted pattern, then undergoes further modifications, including methylation and subsequent reaction with 1,2,4-triazole, to yield Anastrozole. chemicalbook.com The chemistry involved in these transformations underscores the value of the cyanomethyl group as a reactive handle for building more complex molecular architectures essential for therapeutic activity.

Drug/IntermediatePrecursor MoietyTherapeutic Application
Anastrozole3,5-bis(cyanomethyl)tolueneBreast Cancer (Aromatase Inhibitor)
3,5-bis(1-cyano-1-methylethyl)toluene3,5-bis(cyanomethyl)tolueneIntermediate for Anastrozole
3,5-bis(1-cyano-1-methylethyl)benzyl halide3,5-bis(1-cyano-1-methylethyl)tolueneIntermediate for Anastrozole

Scaffold for Drug Discovery and Development

A scaffold in medicinal chemistry refers to a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. The this compound framework serves as a valuable scaffold due to its rigid structure and the presence of two chemically distinct nitrile groups that can be selectively modified. atamankimya.com

The meta-substitution pattern of this compound provides a specific three-dimensional orientation for attached functional groups, which can be crucial for binding to the active site of a protein target. This is distinct from its ortho- and para-isomers, allowing medicinal chemists to explore a different region of chemical space. evitachem.com By modifying the cyanomethyl group or the benzonitrile (B105546) moiety, researchers can systematically alter the compound's size, shape, and electronic properties to optimize its interaction with a biological target.

The benzonitrile group itself is a common feature in many bioactive molecules and approved drugs, underscoring its importance as a privileged structure in drug design. nih.gov Its inclusion in a scaffold can enhance interactions with protein targets through dipole-dipole forces or hydrogen bonding. nih.gov

Exploration as a Bioactive Moiety in Drug Candidates

The 3-(cyanomethyl)phenyl group can be considered a "bioactive moiety" or "pharmacophore"—the essential part of a molecule responsible for its biological activity. The nitrile groups present in this compound can act as hydrogen bond acceptors or engage in other polar interactions within a protein's binding pocket. nih.gov

This is particularly relevant in the design of enzyme inhibitors. For example, in the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment, nitrile-containing compounds have shown significant promise. nih.gov The nitrile group can act as a "warhead" that interacts with the catalytic cysteine residue in the enzyme's active site. nih.gov While specific studies focusing solely on this compound are limited, the principles derived from the development of related benzonitrile-containing inhibitors are applicable. The spatial arrangement of the cyanomethyl and benzonitrile groups in the meta-position could allow for optimal positioning of one or both nitrile groups to interact with key amino acid residues in an enzyme active site, thereby leading to potent inhibition.

Target ClassPotential Role of 3-(Cyanomethyl)phenyl MoietyExample Target
ProteasesNitrile group interacts with active site residues (e.g., cysteine)Cathepsin K
KinasesForms hydrogen bonds or dipole interactions in the ATP-binding siteVarious
PeptidasesMimics peptide bonds or interacts with catalytic residuesDipeptidyl peptidase-IV (DPP-IV)

Influence on Pharmacokinetic Profiles of Drug Molecules

The pharmacokinetic profile of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is critically influenced by its physicochemical properties. The incorporation of a this compound moiety into a drug candidate can have several positive effects on its ADME profile. nih.gov

Nitrile groups are generally metabolically stable and are not easily hydrolyzed by enzymes in the body. nih.gov This stability can prevent rapid degradation of the drug, leading to a longer half-life and improved bioavailability. Furthermore, the polar nature of the nitrile groups can influence the solubility of a molecule. By acting as a bioisostere (a chemical substitute) for other functional groups like carbonyls or halogens, the 3-(cyanomethyl)phenyl group can be used to fine-tune a drug's solubility and permeability across biological membranes. nih.gov

The strong electron-withdrawing nature of the nitrile group can also alter the electronic properties of the aromatic ring, potentially making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which is a major pathway for drug clearance. nih.gov

Potential Pharmacokinetic Contributions of the this compound Moiety:

Metabolism: Increased metabolic stability due to the robustness of the nitrile groups.

Solubility: The polar nitrile groups can enhance aqueous solubility.

Distribution: Can influence binding to plasma proteins and distribution into tissues.

Excretion: Generally, nitrile-containing drugs are eliminated from the body without modification to the nitrile group.

Design of Covalent Inhibitors Utilizing the Nitrile Group

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to irreversible or long-lasting inhibition. This approach has gained significant traction in recent years for its potential to achieve high potency and prolonged duration of action. nih.gov

The nitrile group is an effective "warhead" for designing covalent inhibitors, particularly for enzymes that utilize a nucleophilic amino acid (such as cysteine or serine) in their catalytic mechanism. nih.gov The carbon atom of the nitrile group is electrophilic and can be attacked by the nucleophilic residue in the enzyme's active site. This forms a covalent adduct, such as a thioimidate when reacting with a cysteine residue. mdpi.com

Both nitrile groups on this compound—the one directly attached to the aromatic ring and the one in the cyanomethyl substituent—could potentially serve as electrophilic centers for covalent bond formation. The reactivity can be tuned by the surrounding molecular structure. The development of covalent inhibitors for targets like cysteine proteases (e.g., Cathepsins) and certain kinases has successfully employed nitrile warheads. nih.govnih.gov The this compound scaffold provides a structurally rigid platform to position a reactive nitrile group for a targeted covalent interaction, potentially leading to highly selective and potent therapeutic agents. mdpi.com

Applications in Materials Science

Development of Novel Materials with Specific Properties

The incorporation of 3-(Cyanomethyl)benzonitrile into molecular structures can impart specific properties to novel materials. The two nitrile groups (-C≡N) are highly polar and can engage in strong dipole-dipole interactions, influencing the morphology and packing of materials at the molecular level. This characteristic is crucial for creating materials with ordered structures, such as liquid crystals or organic semiconductors.

Furthermore, the nitrile groups are known to act as strong electron-withdrawing groups. Theoretical studies, such as Density Functional Theory (DFT) calculations, have indicated that the placement of the cyanomethyl group at the meta-position, as in this compound, influences the electronic properties of the molecule. Specifically, it can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key parameter in designing materials for electronic applications. The ability to tune these fundamental electronic characteristics is essential for developing new materials for organic electronics.

Precursor for Polymer Synthesis and Functional Materials

As a dinitrile, this compound can serve as a monomer or a precursor in the synthesis of various polymers and functional materials. The nitrile functional group is a versatile chemical handle that can undergo a variety of transformations. For instance, nitriles can be converted into amines, amides, and carboxylic acids, opening pathways to a wide range of polymer classes, including polyamides and polyimides. researchgate.net

The reactivity of the nitrile group also allows for its participation in cycloaddition reactions, which are instrumental in creating highly cross-linked and thermally stable polymer networks. researchgate.net Such polymers are sought after for applications requiring high performance under demanding conditions. The introduction of the this compound unit into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

Table 1: Potential Polymerization Reactions Involving Nitrile Groups

Reaction Type Resulting Functional Group Potential Polymer Class
Hydrolysis Carboxylic Acid, Amide Polyamides, Polyimides
Reduction Amine Polyamides, Polyureas
Cycloaddition Triazine, Tetrazole, etc. Thermosetting Resins, Cross-linked Networks

Contributions to Electronic Materials and Optical Materials

The unique electronic and photophysical properties of benzonitrile (B105546) derivatives make them promising candidates for applications in electronic and optical materials. The electron-withdrawing nature of the nitrile groups in this compound can be exploited to create materials with specific charge-transport properties, which is a fundamental requirement for organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In the realm of optical materials, benzonitrile derivatives are investigated for their nonlinear optical (NLO) properties. The presence of donor-acceptor structures within a molecule can lead to a large second-order NLO response. While specific NLO data for materials derived solely from this compound is not extensively detailed, the general principle of using benzonitrile moieties as electron acceptors is a common strategy in the design of NLO chromophores. By functionalizing the this compound core with suitable electron-donating groups, it is conceivable to design novel materials with significant NLO activity for applications in photonics and optoelectronics. Comparative studies on the positional isomers of benzonitrile-core molecules have shown that the substitution pattern (ortho, meta, or para) significantly impacts the triplet harvesting and emission properties in materials for Thermally Activated Delayed Fluorescence (TADF), a key mechanism for high-efficiency OLEDs. d-nb.infoktu.edu

Biological Activity and Biotransformation Pathways Excluding Toxicity and Dosage

Biotransformation by Microbial Strains (e.g., Rhodococcus rhodochrous)

The soil bacterium Rhodococcus rhodochrous has demonstrated the ability to biotransform 3-(cyanomethyl)benzonitrile. nih.govresearchgate.net When R. rhodochrous LL100-21 is grown on benzonitrile (B105546) or propionitrile (B127096), it facilitates the hydrolysis of the aromatic nitrile group of this compound. nih.gov This regioselective biotransformation primarily yields 3-(cyanomethyl)benzoic acid. nih.gov The enzymes induced by these growth substrates show a preference for the aromatic nitrile over the aliphatic one. nih.gov

However, the choice of substrate for growing the bacterial culture significantly influences the resulting enzymatic activity and product formation. When acetonitrile (B52724) is used as the growth substrate, the bacterium exhibits less regiospecificity, leading to a different range of products. nih.gov

Enzymatic Hydrolysis and Metabolite Formation (e.g., 3-(Cyanomethyl)benzoic acid)

The primary metabolic pathway for this compound involves enzymatic hydrolysis. Nitrilase enzymes, particularly from microbial sources like Rhodococcus rhodochrous, catalyze the conversion of the aromatic nitrile group to a carboxylic acid. nih.gov This reaction results in the formation of 3-(cyanomethyl)benzoic acid as the major product with a high yield. nih.gov

In some instances, low concentrations of other metabolites, such as the diacid 3-(carboxyphenyl)acetic acid, have also been detected, indicating further hydrolysis of the aliphatic nitrile group. nih.gov The process of enzymatic hydrolysis is a key area of study, offering a greener alternative to traditional chemical methods which often require harsh conditions. journals.co.za

Effects on Cellular Processes (General)

The metabolites of this compound, such as 3-(cyanomethyl)benzoic acid, are believed to influence cellular processes. These metabolites can potentially function as signaling molecules or metabolic intermediates. By participating in cellular signaling pathways, they may affect aspects of cellular metabolism and gene expression. The interaction of these metabolites with cellular machinery is an area of ongoing research to understand their full biological implications.

Antifungal Activity of Derivatives

While this compound itself is primarily studied for its biotransformation, its derivatives have shown promise in the realm of antifungal activity. Research has focused on synthesizing new compounds from precursors like 2-(cyanomethyl)benzonitrile (B1581571), which shares a similar structural motif. research-nexus.netnih.gov

For instance, aryldiazenyl derivatives synthesized from 2-(cyanomethyl)benzonitrile have been evaluated for their antimicrobial properties. research-nexus.netnih.gov One such derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, exhibited significant antifungal activity against Botrytis fabae with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. research-nexus.netnih.gov Another study highlighted that certain glycosyl isoxazoline (B3343090) derivatives showed notable inhibition against fungi like Sporothrix schenckii, Trychophyton mentagrophytes, and Cryptococcus neoformans. researchgate.net These findings suggest that the cyanomethyl benzonitrile scaffold can be a valuable starting point for developing new antifungal agents. nih.govnih.gov

Role in Enzyme Interaction Studies

This compound serves as a valuable substrate in studies of enzyme interactions, particularly with nitrile-hydrolyzing enzymes like nitrilases and nitrile hydratases. nih.gov These studies help to elucidate the mechanisms of enzymatic catalysis, including regioselectivity and substrate specificity. nih.govpageplace.de

By observing the biotransformation of this compound and its isomers, researchers can understand how the position of the cyanomethyl group affects the enzyme's ability to hydrolyze the nitrile functions. nih.gov This knowledge is crucial for the industrial application of these enzymes in producing fine chemicals and pharmaceuticals through biocatalytic processes. nih.govpageplace.de The interaction between this compound and these enzymes involves the formation of an enzyme-substrate complex, followed by the cleavage of the nitrile bond.

Biotransformation of this compound by Rhodococcus rhodochrous LL100-21
Growth Substrate Primary Product
Benzonitrile3-(Cyanomethyl)benzoic acid nih.gov
Propionitrile3-(Cyanomethyl)benzoic acid nih.gov
AcetonitrileVaried products (less regiospecific) nih.gov

Structure Activity Relationships and Analog Design

Positional Isomerism: Comparison of Ortho, Meta, and Para Derivatives

The position of the cyanomethyl group on the benzonitrile (B105546) ring significantly influences the molecule's properties and reactivity. The three positional isomers—ortho, meta, and para—exhibit distinct characteristics, particularly in their interaction with biological systems.

A notable example of this differentiation is observed in their biotransformation by microorganisms. Studies involving the soil bacterium Rhodococcus rhodochrous LL100-21 have demonstrated regioselective hydrolysis of the dinitrile compounds. When cultured on propionitrile (B127096) or benzonitrile, the bacterium selectively converts the aliphatic nitrile group of the ortho isomer, 2-(cyanomethyl)benzonitrile (B1581571), into the corresponding carboxylic acid, 2-(cyanophenyl)acetic acid, with high product recovery. rsc.orgresearcher.lifenih.govresearchgate.net In contrast, under the same conditions, the meta and para isomers, 3-(cyanomethyl)benzonitrile and 4-(cyanomethyl)benzonitrile, undergo hydrolysis of the aromatic nitrile group to yield 3- and 4-(cyanomethyl)benzoic acid, respectively, also in high yields. rsc.orgresearcher.lifenih.govresearchgate.net

This regioselectivity is attributed to the specific nitrile-hydrolyzing enzymes induced in the bacterium. When grown on acetonitrile (B52724), the bacterium shows less regiospecificity towards the meta and para isomers, producing a mixture of products. rsc.orgresearcher.lifenih.gov The higher reactivity of the para isomer in enzymatic hydrolysis is often attributed to reduced steric hindrance and optimal positioning for enzyme-substrate interactions, whereas the proximity of the substituents in the ortho isomer can disrupt enzymatic activity.

The physical properties of these isomers also differ, which can impact their handling, formulation, and biological uptake. Generally, for disubstituted benzenes, the para isomer tends to have the highest melting point and lowest solubility in a given solvent compared to the ortho and meta isomers. nih.gov

Table 1: Comparison of 2-, 3-, and 4-(Cyanomethyl)benzonitrile Isomers

Property2-(Cyanomethyl)benzonitrile (ortho)This compound (meta)4-(Cyanomethyl)benzonitrile (para)
Primary Biotransformation Product (R. rhodochrous on propionitrile/benzonitrile) 2-(Cyanophenyl)acetic acid rsc.orgresearcher.lifenih.gov3-(Cyanomethyl)benzoic acid rsc.orgresearcher.lifenih.gov4-(Cyanomethyl)benzoic acid rsc.orgresearcher.lifenih.gov
Enzymatic Reactivity (Hydrolysis) Hydrolysis of aliphatic nitrile rsc.orgresearcher.lifenih.govHydrolysis of aromatic nitrile rsc.orgresearcher.lifenih.govHigher reactivity in nitrile hydrolysis
General Physical Property Trend Lower melting point, higher solubilityIntermediate propertiesHighest melting point, lower solubility nih.gov

Impact of Substitution Patterns on Reactivity and Biological Activity

The introduction of various substituents onto the this compound ring can dramatically alter its electronic properties, steric profile, and ultimately, its reactivity and biological activity. The nature and position of these substituents dictate the molecule's potential as a lead compound in medicinal chemistry and as a building block in organic synthesis.

The cyano group itself is known to influence biological activity. Its polarity, electron-withdrawing nature, and relatively small size allow for the formation of hydrogen bonds, which are crucial for binding to the active sites of enzymes. irb.hr The introduction of a cyano group can also enhance molecular stability. irb.hr

Research on related benzimidazole (B57391) structures has shown that the position of substituents is critical for biological activity. For instance, in a series of 1,2-bis-substituted benzimidazoles designed as HIV-1 reverse transcriptase inhibitors, substitution at the C4 position consistently enhanced inhibitory activity, while substituents at the C5 or C6 positions were often detrimental or had a neutral effect. nih.gov A methyl group at the C7 position led to a complete loss of activity. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of substituents.

In the context of antiproliferative agents, N-substituted benzimidazole acrylonitriles have been studied as tubulin polymerization inhibitors. The presence of a cyano group on the benzimidazole nucleus, as seen in certain N,N-dimethylamino substituted acrylonitriles, resulted in strong and selective antiproliferative activity in the submicromolar range. irb.hr

The reactivity of the cyanomethylbenzonitrile core in organic synthesis is also influenced by substitution. For example, in the synthesis of functionalized benzo[h]quinolines, the reaction of 2-cyanomethylbenzonitrile with 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles is dependent on the substitution pattern of the chromene precursor. rsc.org

Design and Synthesis of Halogenated Analogues

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The synthesis of halogenated analogues of this compound can be approached through various synthetic routes.

One general method involves the halogenation of the aromatic ring of a suitable precursor. For instance, this compound can undergo electrophilic substitution reactions, such as halogenation, using halogens in the presence of a Lewis acid catalyst.

Alternatively, halogenated precursors can be used to construct the desired molecule. A common synthetic pathway to this compound itself involves the chlorination of m-methylbenzonitrile to yield 3-(chloromethyl)benzonitrile, followed by a nucleophilic substitution with sodium cyanide. This intermediate, 3-(chloromethyl)benzonitrile, is a halogenated analogue and a key building block for further derivatization.

The design of halogenated analogues is often guided by the desired biological activity. For example, in the field of insecticides, N'-cyano-N-halogenated alkylimidoamide derivatives have been synthesized and shown to be effective against various pests. google.com While not directly derived from this compound, the synthetic strategies and the impact of halogenation on biological activity provide valuable insights for the design of similar compounds based on the this compound scaffold.

Development of Extended-Chain Derivatives

Extending the carbon chain of the cyanomethyl group or adding alkyl chains to other positions on the benzene (B151609) ring can significantly impact the molecule's physical and biological properties. These modifications can alter lipophilicity, molecular size, and conformational flexibility, which in turn can affect how the molecule interacts with biological targets.

The synthesis of extended-chain derivatives can be achieved through the alkylation of the cyanomethyl group. The α-position to the nitrile is acidic and can be deprotonated with a strong base to form a carbanion, which can then be reacted with an alkyl halide to introduce an extended chain. google.com

Another approach involves starting with a precursor that already contains an extended chain. For example, a multi-step synthesis starting from m-xylene (B151644) could be envisioned, where one methyl group is converted to a cyanomethyl group and the other is functionalized to introduce an extended chain.

The development of 2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile, an analogue with a branched, extended chain, showcases the synthesis of more complex derivatives. This compound can be prepared through methods like radical cyanomethylation of aromatic precursors or nucleophilic substitution using metal cyanides on a halogenated precursor. Such derivatives are valuable as building blocks for more complex molecules and as probes for investigating biological pathways.

Synthesis of Other Functionalized Analogues and Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of other functionalized analogues and derivatives. The two nitrile groups and the aromatic ring provide multiple reaction sites for chemical modification.

The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening up a vast chemical space for further derivatization. For instance, the resulting amines can be used in the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

The cyanomethyl group is a particularly useful handle for constructing more complex structures. It can serve as a precursor in the synthesis of various heterocyclic compounds. For example, 2-(cyanomethyl)benzonitrile has been used as a starting material in a base-promoted synthesis of functionalized benzo[h]quinolines and partially reduced benzo[e]indenes. rsc.orggovtcollegebalrampur.ac.in Similarly, 5-(cyanomethyl)-3-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1H-pyrazole-4-carbonitrile serves as a key intermediate in the synthesis of various functionalized pyrazole (B372694) derivatives. researcher.life

Furthermore, the cyanomethyl group can participate in condensation reactions. For example, N-substituted 2-(cyanomethyl)-benzimidazoles can be condensed with aromatic aldehydes to synthesize targeted acrylonitrile (B1666552) derivatives with potential antiproliferative activity. These examples demonstrate the utility of the cyanomethylbenzonitrile core in generating a diverse library of functionalized molecules for various applications in chemistry and biology.

Green Chemistry Aspects in Synthesis and Application

Environmentally Benign Synthetic Protocols

Microwave-Assisted Reactions in Green Solvents

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comijpsjournal.com This technique is particularly aligned with green chemistry principles when paired with environmentally benign solvents. researchgate.nethumanjournals.com

While direct studies on the microwave-assisted synthesis of 3-(Cyanomethyl)benzonitrile are not extensively documented, research on analogous structures, such as 2-cyanomethyl-4-phenylthiazoles, demonstrates the potential of this approach. scirp.orgscirp.org In one such study, the synthesis was carried out using glycerol (B35011), a biodegradable and low-toxicity solvent, under focused microwave irradiation. scirp.org This method resulted in excellent yields with significantly reduced reaction times, from hours to minutes, and a simplified work-up procedure. scirp.orgscirp.org The high polarity of solvents like glycerol allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. humanjournals.com This synergy between microwave irradiation and green solvents presents a promising avenue for the sustainable synthesis of this compound. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Compound

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours 3.5 - 4.5 minutes scirp.org
Solvent Ethanol/DMF scirp.org Glycerol scirp.org
Energy Source External heating Microwave irradiation (40-45 W) scirp.org
Yield Good Excellent scirp.org

| Work-up | Extraction with organic solvents scirp.org | Precipitation with water scirp.org |

Catalyst-Free and Mild Reaction Conditions

Moving away from harsh reagents and catalysts is another key aspect of green synthetic protocols. Traditional methods for nitrile synthesis often involve toxic cyanides and heavy metal catalysts. nih.gov Recent research has focused on developing catalyst-free and milder alternatives.

Visible-light photocatalysis represents a significant advancement in this area, offering an energy-saving and efficient method for chemical transformations under mild conditions. nih.gov Studies have demonstrated the use of visible light to promote the cyanomethylation of various heterocyclic compounds using bromoacetonitrile (B46782) as the cyanomethyl source at room temperature. nih.govacs.org This approach avoids the need for high temperatures and harsh reagents, making it an attractive green alternative. nih.gov Although a direct application to this compound is yet to be detailed, the principles are broadly applicable to the synthesis of (hetero)arylacetonitriles. nih.gov

Furthermore, research into the hydrolysis of nitriles to amides has shown the potential of using a water extract of pomelo peel ash (WEPPA) as a reaction medium, eliminating the need for external transition metals, bases, or organic solvents. mdpi.com Such methods, which utilize renewable resources and operate under mild conditions, exemplify the drive towards more sustainable chemical synthesis. mdpi.com

Biocatalysis as a Sustainable Synthetic Strategy

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. sioc-journal.cnpageplace.de These reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the formation of hazardous byproducts. journals.co.za

For dinitrile compounds like this compound, biocatalysis provides a pathway for regioselective transformations that are difficult to achieve with conventional chemistry. researchgate.net The soil bacterium Rhodococcus rhodochrous has been identified as a particularly effective biocatalyst for nitrile conversions. journals.co.zaresearchgate.net Studies have shown that whole-cell suspensions of Rhodococcus rhodochrous LL100-21 can selectively hydrolyze the aromatic nitrile group of this compound to produce 3-(cyanomethyl)benzoic acid with high yield. pageplace.deresearchgate.net This regioselectivity is a key advantage, as it allows for the specific modification of one nitrile group while leaving the other intact. researchgate.net

The enzymes responsible for this transformation are nitrilases and nitrile hydratases. researchgate.net These biocatalysts have demonstrated the ability to handle a range of nitrile-containing compounds, making them versatile tools for organic synthesis. sioc-journal.cn

Table 2: Regioselective Biotransformation of Cyanomethyl Benzonitrile (B105546) Isomers

Substrate Biocatalyst Major Product Yield Reference
2-(Cyanomethyl)benzonitrile (B1581571) Rhodococcus rhodochrous LL100-21 2-(Cyanophenyl)acetamide Low researchgate.net
This compound Rhodococcus rhodochrous LL100-21 3-(Cyanomethyl)benzoic acid High pageplace.deresearchgate.net

Waste Minimization and Energy Efficiency in Production

The principles of green chemistry extend beyond the reaction vessel to encompass the entire production process, emphasizing waste minimization and energy efficiency. researchgate.net This holistic approach, often referred to as cleaner production, aims to reduce the environmental footprint of chemical manufacturing from raw material extraction to the final product. researchgate.net

For the production of nitriles, this involves a shift from stoichiometric reagents to catalytic processes, which inherently generate less waste. researchgate.net The use of biocatalysts, as discussed previously, is a prime example of this, as the enzymes can be reused and the reactions often proceed with high atom economy. pageplace.dejournals.co.za

Furthermore, the concept of a circular economy is being applied to chemical production, where waste from one process can become a valuable input for another. frontiersin.org This includes the use of renewable feedstocks and the design of products that are biodegradable or easily recyclable. researchgate.net By integrating these principles, the production of chemicals like this compound can be made more sustainable, reducing both environmental impact and operational costs. mdpi.com

Future Research Directions and Outlook

Emerging Synthetic Methodologies

While traditional synthetic routes to 3-(cyanomethyl)benzonitrile exist, future research is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. The limitations of classical chemical methods, which often require harsh conditions or toxic reagents like cyanide salts, are driving the exploration of innovative approaches. journals.co.za

A significant area of development is biocatalysis, particularly the use of nitrilase-producing microorganisms. Strains such as Rhodococcus rhodochrous have demonstrated the ability to perform regioselective hydrolysis on dinitrile precursors. researchgate.net This enzymatic approach offers high selectivity under mild, aqueous conditions, representing a green alternative to conventional chemical hydrolysis. journals.co.za For instance, research has shown that Rhodococcus rhodochrous LL100-21, when grown on specific mononitrile compounds like benzonitrile (B105546) or propionitrile (B127096), can selectively hydrolyze the aromatic nitrile group of this compound to yield 3-(cyanomethyl)benzoic acid with high efficiency. nih.gov Future work will likely focus on optimizing these biocatalytic systems through enzyme engineering and fed-batch strategies to overcome challenges like substrate inhibition at high concentrations.

In the realm of chemical synthesis, novel catalytic systems are being explored. Modified Ullmann couplings using palladium catalysts have shown promise, achieving yields of around 60-75%. Additionally, methods that avoid the direct use of toxic cyanides are gaining traction. One such approach involves a morpholine-mediated pathway, while another explores the oxidation of benzyl (B1604629) alcohol precursors as a greener route. Recent advances in cyanomethylation reactions, including metal-free catalytic functionalization of unsaturated hydrocarbons and copper-catalyzed processes, could also be adapted for the synthesis of this compound and its derivatives, offering new avenues for carbon-carbon bond formation. mdpi.com

MethodologyKey FeaturesPotential AdvantagesResearch Focus
Biocatalysis (Nitrilase-Mediated)Uses whole-cell suspensions (e.g., Rhodococcus rhodochrous) for regioselective hydrolysis. researchgate.netHigh selectivity, mild reaction conditions (pH 7.0–7.5, 30–35°C), environmentally friendly. journals.co.zaEnzyme engineering, overcoming substrate inhibition, process optimization.
Modified Ullmann CouplingPalladium-catalyzed cross-coupling of a cyanoethyl group donor with a halogenated benzonitrile. Good yields (~60-75%) for specific precursors. Catalyst development, broadening substrate scope.
Morpholine-Mediated SynthesisMulti-step process involving the formation and subsequent hydrolysis of a morpholine (B109124) adduct to avoid direct use of cyanide salts. Avoids highly toxic cyanide reagents. Improving overall yield and process efficiency.
Cyanomethylative CyclizationRadical cascade reactions of alkenes or alkynes with other nitriles to form cyano-containing cyclic structures. mdpi.comEnables construction of complex heterocyclic systems. mdpi.comAdaptation for direct synthesis of benzonitrile derivatives.

New Applications in Interdisciplinary Fields

The bifunctional nature of this compound makes it a versatile building block with significant potential for new applications, particularly at the intersection of materials science and medicinal chemistry.

In materials science, the presence of two polar nitrile groups suggests possibilities for creating novel functional materials. The strong dipole-dipole interactions between nitrile groups could be harnessed to direct the self-assembly of molecules into ordered structures, such as liquid crystalline phases. Furthermore, the electron-withdrawing nature of the cyano groups can be exploited in the design of organic electronic materials. Derivatives of this compound could serve as components in organic light-emitting diodes (OLEDs) or as sensitizing dyes in optoelectronic devices. nih.gov The development of multicomponent reactions (MCRs) to create functional π-systems de novo presents a powerful strategy for rapidly synthesizing libraries of chromophores based on this scaffold for various photonic applications. nih.gov

In medicinal chemistry and drug discovery, this compound serves as a key intermediate for synthesizing complex heterocyclic compounds with potential therapeutic applications. scirp.org The nitrile group is a critical pharmacophore in numerous approved drugs. nih.gov The dual nitrile functionality of this compound allows for selective chemical transformations, enabling the creation of diverse molecular architectures. journals.co.za For example, derivatives based on the related 2-(cyanomethyl)-benzimidazole scaffold have been synthesized and investigated as potent tubulin polymerization inhibitors for anticancer applications. mdpi.comnih.gov The synthetic accessibility of this compound allows it to be a starting point for developing novel inhibitors of various enzymes or receptor antagonists, contributing to the discovery of new treatments for a range of diseases. scirp.org

Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool for predicting the properties of molecules and guiding experimental research. For this compound, advanced computational approaches offer a pathway to accelerate the discovery of new materials and bioactive compounds.

Molecular Dynamics (MD) simulations can provide detailed insights into the intermolecular interactions and self-assembly behavior of this compound derivatives. These simulations can predict the formation of higher-order structures, such as liquid crystals, by modeling the dipole-dipole interactions between the nitrile groups, guiding the design of new materials with specific organizational properties.

Density Functional Theory (DFT) studies are particularly valuable for exploring the electronic properties of these molecules. DFT calculations can predict key parameters like bandgap energy and electron mobility, which are crucial for applications in organic electronics such as OLEDs. For example, DFT studies on related structures have predicted favorable charge-transfer properties. Time-dependent DFT (TD-DFT) can further be used to simulate absorption and emission spectra, aiding in the design of novel chromophores and fluorophores for bioimaging and sensor applications. acs.org By computationally screening libraries of virtual derivatives, researchers can identify promising candidates for synthesis, saving significant time and resources.

Exploration of Novel Biological Targets and Mechanisms

While the interaction of this compound with nitrilase enzymes is a key area of study, future research will likely expand to explore other potential biological targets and mechanisms of action for its derivatives.

The primary known biological interaction involves the enzymatic hydrolysis of one or both nitrile groups by nitrilases, particularly from Rhodococcus species. researchgate.netnih.gov This biotransformation leads to the formation of corresponding carboxylic acids or amides, which can then act as signaling molecules or metabolic intermediates, potentially influencing cellular pathways. researchgate.net A deeper investigation into the substrate specificity and regioselectivity of different nitrilases could lead to the development of highly specific biocatalytic processes. mdpi.com

Beyond nitrilases, the structural framework of this compound is a promising scaffold for designing inhibitors of other protein targets. The nitrile group is a known bioisostere for other functional groups and can participate in key interactions within a protein's active site, including hydrogen bonding and dipole interactions. nih.gov Research on related benzimidazole (B57391) acrylonitriles has shown that these compounds can act as potent tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. mdpi.comnih.gov This suggests that derivatives of this compound could be designed to target the colchicine (B1669291) binding site of tubulin or other protein-protein interaction sites. Furthermore, substituted benzimidazoles have been developed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting the versatility of this heterocyclic system in targeting diverse enzymes. nih.gov Future research could involve screening libraries of this compound derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to uncover new therapeutic leads.

Biological Target/SystemMechanism of ActionResearch Findings/PotentialRelevant Compound Classes
Nitrilase EnzymesRegioselective enzymatic hydrolysis of nitrile group(s) to carboxylic acids or amides. researchgate.netUsed in biocatalysis for green synthesis. Metabolites may have downstream cellular effects. journals.co.zaDinitriles, Aromatic Nitriles
TubulinInhibition of microtubule polymerization, leading to cell cycle arrest.Derivatives of related benzimidazole acrylonitriles show potent antiproliferative activity. mdpi.comnih.govBenzimidazole Acrylonitriles
HIV-1 Reverse TranscriptaseNon-nucleoside inhibition of the viral enzyme.Substituted bis-aryl benzimidazoles are potent inhibitors of wild-type and mutant HIV-1 RT. nih.govBenzimidazole Derivatives
Various Kinases/ProteasesCompetitive or allosteric inhibition of enzyme activity.The benzonitrile and benzimidazole scaffolds are common in kinase and protease inhibitors. nih.govnih.govHeterocyclic Nitrile Compounds

Q & A

Q. Basic Research Focus :

  • NMR : 1H^1H NMR (CDCl₃) shows aromatic protons at δ 7.4–7.8 ppm (multiplet) and the cyanomethyl group as a singlet at δ 3.9–4.1 ppm. 13C^{13}C NMR confirms the nitrile carbon at ~115 ppm .
  • XRD : Single-crystal X-ray diffraction reveals bond angles and distances critical for understanding steric effects. For example, the C≡N bond length is typically 1.14–1.16 Å, while the cyanomethyl group introduces torsional strain (~5–10°) in the benzene ring .

Advanced Research Focus :
Time-resolved FTIR and Raman spectroscopy track real-time conformational changes during reactions. For example, monitoring the C≡N stretching vibration (2230 cm⁻¹) under thermal stress (50–100°C) reveals degradation pathways, such as isomerization to cyanoisocyanate derivatives .

What enzymatic systems interact with this compound, and how do reaction conditions affect regioselectivity?

Advanced Research Focus :
Nitrilases from Rhodococcus rhodochrous and Comamonas testosteroni hydrolyze this compound into carboxylic acids with high regioselectivity. Key factors include:

  • pH : Optimal activity at pH 7.0–7.5; acidic conditions (<6.0) favor hydrolysis at the benzonitrile group, while alkaline conditions (>8.0) target the cyanomethyl group .
  • Substrate Positioning : Meta-substitution (3-position) enhances enzyme-substrate binding affinity (Kₘ = 0.8 mM) compared to para-substituted analogs (Kₘ = 1.5 mM) .

Table 1 : Enzymatic Hydrolysis Efficiency Under Varied Conditions

ConditionConversion Rate (%)Regioselectivity (A:B)Reference
pH 7.0, 30°C9295:5
pH 6.5, 35°C8580:20
100 mM substrate6570:30

How do electronic and steric effects influence this compound’s reactivity in multicomponent reactions?

Advanced Research Focus :
The electron-withdrawing nitrile group directs electrophilic substitution to the meta-position, while the cyanomethyl group acts as a steric hindrance in Pd-catalyzed couplings. For example:

  • Suzuki-Miyaura Coupling : Yields drop from 75% to 40% when bulky aryl boronic acids are used due to restricted access to the catalytic site .
  • Cycloaddition Reactions : DFT calculations show that the cyanomethyl group lowers the LUMO energy (-1.8 eV), facilitating [3+2] cycloadditions with azides to form tetrazole derivatives .

What strategies address contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus :
Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay Variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or enzyme isoforms (nitrilase vs. nitrile hydratase).
  • Solubility Limits : Low aqueous solubility (<1 mg/mL) leads to underestimation of IC₅₀ values. Using DMSO co-solvents (<5% v/v) improves bioavailability but may introduce cytotoxicity artifacts .

Q. Methodological Recommendations :

  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate results across multiple orthogonal assays (e.g., fluorescence quenching and SPR for binding studies) .

How can computational modeling optimize this compound’s applications in material science?

Q. Advanced Research Focus :

  • Molecular Dynamics (MD) : Simulates self-assembly into liquid crystalline phases, driven by dipole-dipole interactions between nitrile groups.
  • DFT Studies : Predict charge-transfer properties for OLED applications, showing a bandgap of 3.2 eV and high electron mobility (0.15 cm²/V·s) .

What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

Q. Advanced Research Focus :

  • Byproduct Formation : Oxidative dimerization during large-scale reactions produces bis-nitrile impurities. Solution: Use radical inhibitors (e.g., BHT) or low-temperature (-10°C) conditions .
  • Catalyst Deactivation : Pd leaching in cross-coupling reactions reduces yield. Immobilized catalysts (e.g., Pd/C) or flow chemistry setups improve recyclability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.